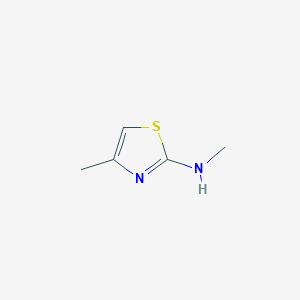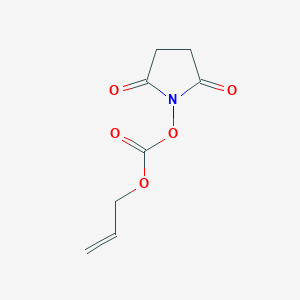
2-Amino-6-phenyl-4(1H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-phenyl-4(1H)-pteridinone (AP4) is a synthetic small molecule with a wide range of applications in scientific research. It is a pteridine derivative with a unique chemical structure, consisting of an amine group, a phenyl group, and a pteridine ring. AP4 has been used in a variety of studies, including those related to drug delivery, cancer therapy, and enzyme inhibition.
科学的研究の応用
2-Amino-6-phenyl-4(1H)-pteridinone has been studied for its potential applications in a variety of scientific research areas. It has been used in drug delivery studies, as it has been shown to increase the solubility of certain drugs, allowing for more effective delivery. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 2-Amino-6-phenyl-4(1H)-pteridinone has been studied for its potential use in enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.
作用機序
The mechanism of action of 2-Amino-6-phenyl-4(1H)-pteridinone is not yet fully understood. However, it is believed to involve the binding of the amine group of 2-Amino-6-phenyl-4(1H)-pteridinone to certain enzymes, which results in the inhibition of their activity. Additionally, 2-Amino-6-phenyl-4(1H)-pteridinone has been shown to increase the solubility of certain drugs, allowing for more effective delivery.
Biochemical and Physiological Effects
2-Amino-6-phenyl-4(1H)-pteridinone has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to increase the solubility of certain drugs. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The use of 2-Amino-6-phenyl-4(1H)-pteridinone in lab experiments has several advantages. It is a relatively inexpensive and easily obtained molecule, making it ideal for use in studies. Additionally, it has been studied for its potential use in drug delivery, cancer therapy, and enzyme inhibition, making it a useful tool for a variety of studies. However, there are some limitations to its use in lab experiments. First, the mechanism of action of 2-Amino-6-phenyl-4(1H)-pteridinone is not yet fully understood, making it difficult to predict its effects in certain studies. Second, it has been shown to be toxic in high concentrations, making it important to use caution when working with it.
将来の方向性
2-Amino-6-phenyl-4(1H)-pteridinone has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further research into its potential use in drug delivery, cancer therapy, and enzyme inhibition. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed in order to better understand its potential applications. Finally, research into the development of new synthesis methods for 2-Amino-6-phenyl-4(1H)-pteridinone is needed in order to make it more widely available.
合成法
2-Amino-6-phenyl-4(1H)-pteridinone can be synthesized through a variety of methods, including the reaction of 6-chloro-4-phenylpyridine-2-carboxylic acid with 2-amino-5-chloropyridine, followed by a cyclization reaction. This reaction yields a mixture of the desired product and other byproducts, which can be separated and isolated through column chromatography. Other methods of synthesis include the reaction of 2-amino-6-chloropyridine with 4-chlorobenzaldehyde, followed by a cyclization reaction, and the reaction of 2-amino-5-chloropyridine with 6-chloro-4-phenylpyridine-2-carboxylic acid.
特性
IUPAC Name |
2-amino-6-phenyl-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c13-12-16-10-9(11(18)17-12)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,13,14,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDDBTWXKHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356364 |
Source


|
| Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phenyl-4(1H)-pteridinone | |
CAS RN |
25846-86-0 |
Source


|
| Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)






![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)